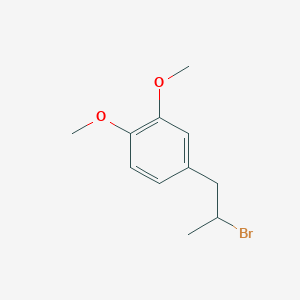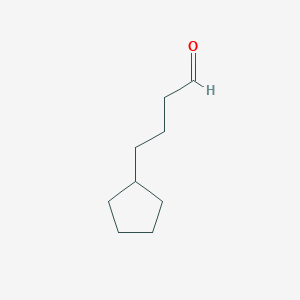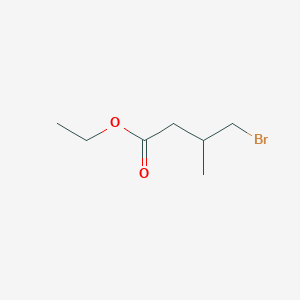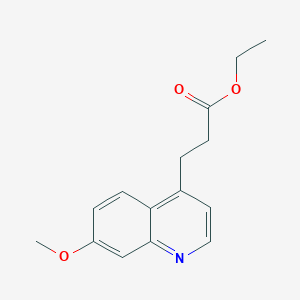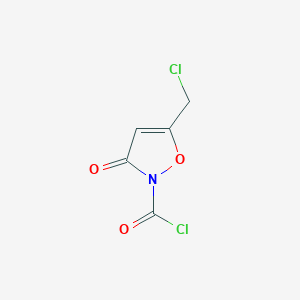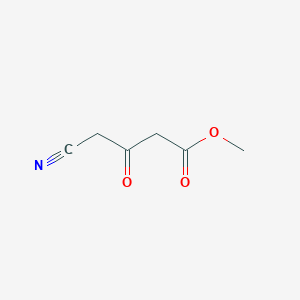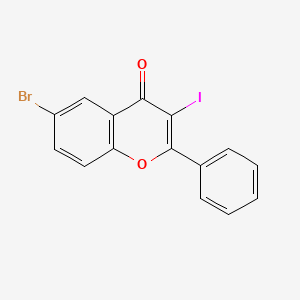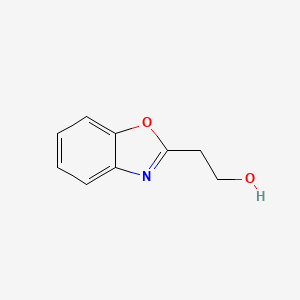![molecular formula C8H6ClN3O2 B8712505 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted benzimidazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted benzimidazole derivatives
- Amino-substituted benzimidazole derivatives
- Oxidized benzimidazole derivatives
科学研究应用
Medicinal Chemistry: The compound and its derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: The compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chloromethyl group can participate in alkylation reactions with nucleophilic residues in proteins, further contributing to its biological activity .
相似化合物的比较
2-(chloromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(bromomethyl)-4-nitro-1H-benzimidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness: 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4H2,(H,10,11) |
InChI 键 |
CCUIJBZBHHXSMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
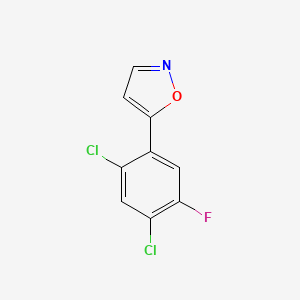

![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)


